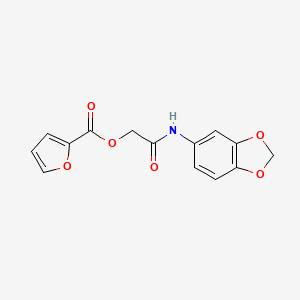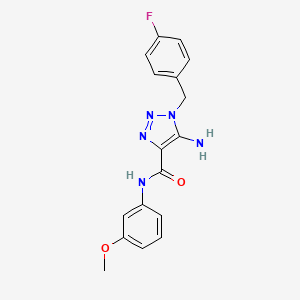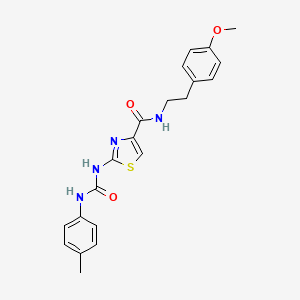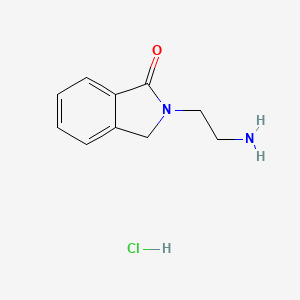![molecular formula C15H20ClNO2 B2533416 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride CAS No. 60926-04-7](/img/structure/B2533416.png)
4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride” is a chemical compound with the molecular formula C15H20ClNO2 . It has an average mass of 281.778 Da and a monoisotopic mass of 281.118256 Da . It is also known as 1 (2H)-Pyridinebutanoic acid, 3,6-dihydro-4-phenyl-, hydrochloride (1:1) [ACD/Index Name] and 4- (4-Phenyl-3,6-dihydro-1 (2H)-pyridinyl)butanoic acid hydrochloride (1:1) [ACD/IUPAC Name] .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridinyl group attached to a phenyl group and a butanoic acid group . The InChI representation of the molecule isInChI=1S/C15H19NO2.ClH/c17-15(18)7-4-10-16-11-8-14(9-12-16)13-5-2-1-3-6-13;/h1-3,5-6,8H,4,7,9-12H2,(H,17,18);1H . Physical And Chemical Properties Analysis
The compound has a net charge of 0 . Its average mass is 281.780 and its monoisotopic mass is 281.11826 . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Species Differences in Biotransformation
One of the research areas concerning this compound involves its biotransformation in different species. 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride has been studied for its metabolic transformations across various species. For instance, in humans, the ketone group of similar compounds is rapidly reduced to an alcohol, whereas in animals like rats, mice, and dogs, the butanoic side-chain undergoes rapid oxidation to acetic acid. These species-specific metabolic pathways have significant implications for the compound's pharmacological properties and therapeutic applications (Pottier, Busigny, & Raynaud, 1978).
Role in Treating Idiopathic Pulmonary Fibrosis
The compound has been explored for its potential in treating idiopathic pulmonary fibrosis. Specific derivatives of 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride showed high affinity and selectivity for the αvβ6 integrin, which is a critical target in idiopathic pulmonary fibrosis. These properties make it a candidate for further clinical investigation as a potential therapeutic agent for this condition (Procopiou et al., 2018).
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Novel cyclization of derivatives of 4-(substituted-phenylsulfonamido)butanoic acids has been achieved, leading to compounds with significant antimicrobial activity. The minimum inhibitory concentration values for these synthesized compounds indicated potent activity against various microbial strains (Zareef, Iqbal, & Arfan, 2008).
Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives
The compound and its derivatives have been used in the synthesis of β-substituted γ-aminobutyric acid derivatives, which exhibit high pharmacological activity. For example, specific derivatives like Phenibut and Baclofen, which are structurally related, are used as nootropic agents and myorelaxants, respectively. Such research contributes to the development of new pharmacologically active substances (Vasil'eva et al., 2016).
Propiedades
IUPAC Name |
4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-15(18)7-4-10-16-11-8-14(9-12-16)13-5-2-1-3-6-13;/h1-3,5-6,8H,4,7,9-12H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUJCRMFXWWRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-methoxybenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2533334.png)




![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide](/img/structure/B2533346.png)
![3-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2533347.png)
![2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane](/img/structure/B2533349.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoate](/img/structure/B2533351.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2533353.png)

